Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate
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Overview
Description
Ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate (ECPMPB) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. ECPMPB is a relatively new compound, and its synthesis and mechanism of action are still being elucidated.
Scientific Research Applications
Molecular Interactions and Crystal Packing
Ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates demonstrate unique molecular interactions in their crystal packing. Specifically, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate forms a zigzag double-ribbon through N⋯π interaction and C–H⋯N and C–H⋯O hydrogen bonds. This indicates the presence of non-traditional bonding interactions, offering insights into molecular assembly and design (Zhang et al., 2011).
Synthesis and Chemical Transformation
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates are synthesized through reactions involving ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. These compounds, when subjected to intramolecular cyclization, yield a series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This demonstrates the compound's versatility in chemical synthesis and the formation of complex molecular structures (Darehkordi et al., 2018).
Unique Non-Hydrogen Bonding Interactions
Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate exhibits a rare C⋯π interaction of non-hydrogen bond type, a finding supported by ab initio computations. This interaction, resulting from electrostatic interactions, is scarce in existing databases, hinting at unique bonding properties that could be of interest in materials science and molecular engineering (Zhang et al., 2012).
Structural Analysis and Characterization
Detailed structural analysis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been conducted, revealing its crystalline structure and bond distances. Such detailed characterizations provide a deep understanding of the molecular structure and potential reactivity of these compounds, essential for their application in various scientific fields (Johnson et al., 2006).
properties
IUPAC Name |
ethyl 2-cyano-3-(3-phenylmethoxyphenyl)but-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-3-23-20(22)19(13-21)15(2)17-10-7-11-18(12-17)24-14-16-8-5-4-6-9-16/h4-12H,3,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCJKZQESXHRQB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC(=CC=C1)OCC2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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